An In-depth Technical Guide to 2,4-Dichloro-3-nitroquinoline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4-Dichloro-3-nitroquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-nitroquinoline is a highly functionalized quinoline derivative that serves as a critical building block in synthetic organic chemistry.[1] Its strategic substitution pattern, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, makes it a versatile precursor for a wide array of more complex heterocyclic compounds.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and notable applications, particularly in the realm of drug discovery and development.
Chemical Structure and Properties
The structural framework of 2,4-dichloro-3-nitroquinoline is characterized by a quinoline core substituted with two chlorine atoms at the C2 and C4 positions and a nitro group at the C3 position. This arrangement significantly influences the molecule's reactivity and electronic properties.
The presence of the dichloro- and nitro- groups dramatically impacts its chemical and biological characteristics.[1] The chlorine atoms at the 2- and 4-positions are highly susceptible to nucleophilic substitution, a key feature exploited in the synthesis of diverse quinoline derivatives.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 132521-66-5 | [2][3] |
| Molecular Formula | C₉H₄Cl₂N₂O₂ | [3][4][5] |
| Molecular Weight | 243.05 g/mol | [3][5] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 102 °C (recrystallized from methanol/ethyl acetate) | [5] |
| Boiling Point (Predicted) | 359.7 ± 37.0 °C | [5] |
| Density (Predicted) | 1.593 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in dimethyl sulfoxide and dimethylformamide. Slightly soluble in water. Insoluble in ethanol. | [] |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[O-])Cl | [3][4] |
| InChI Key | RSFJVCHKGRUCIC-UHFFFAOYSA-N | [7] |
Synthesis of 2,4-Dichloro-3-nitroquinoline
The primary synthetic route to 2,4-dichloro-3-nitroquinoline involves the nitration of a quinoline precursor followed by chlorination. A common starting material is 3-nitroquinoline-2,4-diol (also known as 2,4-dihydroxy-3-nitroquinoline).[1]
The conversion of the hydroxyl groups in 3-nitroquinoline-2,4-diol to chloro groups is a critical step.[1] This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride.[1][2] This transformation renders the 2- and 4-positions highly reactive towards nucleophilic attack.[1]
A general synthetic workflow is depicted below:
Caption: Synthesis of 2,4-dichloro-3-nitroquinoline from 3-nitroquinoline-2,4-diol.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 2,4-dichloro-3-nitroquinoline:
-
To a 20 mL round-bottomed flask, add 3-nitroquinoline-2,4-diol (1 g, 4.85 mmol), a suitable amount of phosphorus trichloride, and N,N-dimethylaniline (0.19 mL).[2]
-
Heat the reaction mixture to 90 °C and stir for 2 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Slowly pour the reaction solution into ice water and continue stirring for 30 minutes.[2]
-
Collect the resulting precipitate by filtration.[2]
-
Dry the solid product under vacuum overnight.[2]
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1, v/v) eluent to yield the final product as a white solid.[2]
Key Reactions and Reactivity
The chemical utility of 2,4-dichloro-3-nitroquinoline stems from the high reactivity of its chlorine substituents towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the systematic and often regioselective introduction of a wide variety of functional groups.
Regioselective Nucleophilic Substitution
A notable feature of 2,4-dichloro-3-nitroquinoline is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This allows for regioselective mono-substitution at the C4 position under controlled conditions.[1]
For example, reaction with various aryl or alkyl amines, often under microwave-assisted conditions in water, selectively replaces the C4-chloro group.[1] Similarly, treatment with aqueous ammonia results in the formation of 4-amino-2-chloro-3-nitroquinoline.[1]
Sequential Nucleophilic Substitution
Following the initial substitution at the C4 position, the remaining chlorine at C2 can undergo a second nucleophilic substitution, enabling the introduction of two different nucleophiles onto the quinoline scaffold.[1] This sequential functionalization is a powerful strategy for generating diverse libraries of 2,4-disubstituted-3-nitroquinolines.[1]
The general scheme for these substitution reactions can be visualized as follows:
Caption: Regioselective and sequential nucleophilic substitution reactions of 2,4-dichloro-3-nitroquinoline.
Applications in Drug Development
The versatile chemistry of 2,4-dichloro-3-nitroquinoline makes it a valuable intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for a range of therapeutic applications.
Antitumor and Immunomodulatory Activity
2,4-Dichloro-3-nitroquinoline itself has demonstrated antitumor activity.[2] Its mechanism of action is linked to the induction of apoptosis.[] It can directly induce the cleavage of procaspase 3 to the active caspase 3, which in turn triggers apoptosis in cancer cells.[]
Furthermore, derivatives of this compound have shown potent immunomodulatory effects. For instance, some quinoline derivatives can stimulate the immune system by inducing the production of various cytokines, including several IFN-α isoforms, TNF-α, IL-1, IL-6, IL-10, and IL-12.[1][] It has also been shown to upregulate NK cell activity and stimulate the proliferation and activation of spleen B cells in mice.[]
Synthesis of Imidazoquinolines
A significant application of 2,4-dichloro-3-nitroquinoline derivatives is in the synthesis of imidazo[4,5-c]quinolines, a class of compounds with notable biological activities.[1] The synthetic pathway typically involves amination at the C4 position, followed by reduction of the 3-nitro group to an amine, creating a 3,4-diaminoquinoline intermediate. This intermediate can then be cyclized with a one-carbon synthon to form the imidazole ring.[1] 2,4-Dichloro-3-nitroquinoline is a known intermediate in the synthesis of the drug Imiquimod.[8]
Safety and Handling
2,4-Dichloro-3-nitroquinoline is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Statements:
-
H319: Causes serious eye irritation.[9]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][9][11]
-
P270: Do not eat, drink or smoke when using this product.[5][11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][11]
-
P301+P317: IF SWALLOWED: Get medical help.[11]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[11]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[11]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[11]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[11]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[11]
Storage: Store in a well-ventilated place and keep the container tightly closed.[11] It is recommended to store under an inert atmosphere at 2-8°C.[7][10]
Conclusion
2,4-Dichloro-3-nitroquinoline is a pivotal synthetic intermediate with a rich and versatile chemistry. Its strategically placed reactive sites provide a powerful platform for the construction of a wide range of functionalized quinoline derivatives. The demonstrated biological activities of these derivatives, particularly in oncology and immunology, underscore the importance of 2,4-dichloro-3-nitroquinoline as a key building block in modern drug discovery and development programs. Continued exploration of its reactivity and the biological properties of its derivatives holds significant promise for the identification of novel therapeutic agents.
References
-
Safety Data Sheet - CDMS.net. (n.d.). Retrieved January 9, 2026, from [Link]
-
2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5 | Chemsrc. (n.d.). Retrieved January 9, 2026, from [Link]
-
Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.). Retrieved January 9, 2026, from [Link]
-
2,4-Dichloro-3-nitroquinoline - Amerigo Scientific. (n.d.). Retrieved January 9, 2026, from [Link]
-
2,4-Dichloro-3-Nitroquinoline | CAS 132521-66-5 - Veeprho. (n.d.). Retrieved January 9, 2026, from [Link]
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(Image representing the conversion of 3-nitroquinoline-2,4-diol to 2,4-dichloro-3-nitroquinoline using POCl₃)